molecular formula C22H17N3OS B11541662 (5S,6R)-6-(1H-benzotriazol-1-yl)-3-phenyl-5-(thiophen-2-yl)cyclohex-2-en-1-one

(5S,6R)-6-(1H-benzotriazol-1-yl)-3-phenyl-5-(thiophen-2-yl)cyclohex-2-en-1-one

Cat. No.: B11541662
M. Wt: 371.5 g/mol
InChI Key: XZJFJKRMOLBXKH-VGOFRKELSA-N
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Description

6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE is a complex organic compound that features a benzotriazole moiety, a phenyl group, and a thiophene ring attached to a cyclohexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole derivatives: Compounds with similar benzotriazole moieties.

    Phenyl-substituted cyclohexenes: Compounds with phenyl groups attached to cyclohexene rings.

    Thiophene-containing compounds: Molecules featuring thiophene rings.

Uniqueness

6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE is unique due to its combination of benzotriazole, phenyl, and thiophene groups, which confer distinct chemical and physical properties. This unique structure allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

Molecular Formula

C22H17N3OS

Molecular Weight

371.5 g/mol

IUPAC Name

(5S,6R)-6-(benzotriazol-1-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C22H17N3OS/c26-20-14-16(15-7-2-1-3-8-15)13-17(21-11-6-12-27-21)22(20)25-19-10-5-4-9-18(19)23-24-25/h1-12,14,17,22H,13H2/t17-,22-/m1/s1

InChI Key

XZJFJKRMOLBXKH-VGOFRKELSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC=CS5

Canonical SMILES

C1C(C(C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC=CS5

Origin of Product

United States

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